molecular formula C16H30N2 B14257801 12-(1H-Pyrrol-1-yl)dodecan-1-amine CAS No. 204376-63-6

12-(1H-Pyrrol-1-yl)dodecan-1-amine

Cat. No.: B14257801
CAS No.: 204376-63-6
M. Wt: 250.42 g/mol
InChI Key: TXYWOBPGCTVVIL-UHFFFAOYSA-N
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Description

12-(1H-Pyrrol-1-yl)dodecan-1-amine is a chemical compound that features a pyrrole ring attached to a dodecylamine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, known for its biological activity and presence in various natural products . The combination of the pyrrole ring with a long aliphatic chain in this compound makes it an interesting compound for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(1H-Pyrrol-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the reaction of dodecylamine with pyrrole under specific conditions. The Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . In this case, dodecylamine can react with a suitable 1,4-dicarbonyl compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

12-(1H-Pyrrol-1-yl)dodecan-1-amine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring or the aliphatic chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the aliphatic chain are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

12-(1H-Pyrrol-1-yl)dodecan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it useful for investigating cellular processes and developing bioactive molecules.

    Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 12-(1H-Pyrrol-1-yl)dodecan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s aromatic nature allows it to interact with various biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . The long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(1H-Pyrrol-1-yl)dodecan-1-amine is unique due to the combination of the pyrrole ring and the long aliphatic chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

204376-63-6

Molecular Formula

C16H30N2

Molecular Weight

250.42 g/mol

IUPAC Name

12-pyrrol-1-yldodecan-1-amine

InChI

InChI=1S/C16H30N2/c17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-18/h11-12,15-16H,1-10,13-14,17H2

InChI Key

TXYWOBPGCTVVIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCCCCCCCCCCCN

Origin of Product

United States

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